molecular formula C20H23N3O3 B2991945 4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione CAS No. 866157-57-5

4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione

Cat. No.: B2991945
CAS No.: 866157-57-5
M. Wt: 353.422
InChI Key: ZNLBTOKAAGZOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is a heterocyclic compound featuring a benzotriazepine-dione core. This structure comprises a seven-membered triazepine ring fused to a benzene ring, with two ketone groups (dione) at positions 2 and 5. Key substituents include a tert-butyl group at position 4 and a 3-methoxybenzyl group at position 6.

The molecular formula is inferred as C₂₀H₂₃N₃O₃, with a molecular weight of approximately 353.4 g/mol. Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX playing a critical role in refinement and validation .

Properties

IUPAC Name

4-tert-butyl-3-[(3-methoxyphenyl)methyl]-1H-1,3,4-benzotriazepine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-20(2,3)23-18(24)16-10-5-6-11-17(16)21-19(25)22(23)13-14-8-7-9-15(12-14)26-4/h5-12H,13H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLBTOKAAGZOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2=CC=CC=C2NC(=O)N1CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzotriazepine Core: This step involves the cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Methoxybenzyl Group: This step involves the nucleophilic substitution of a benzyl halide with a methoxy group, typically using a strong nucleophile like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Flow chemistry allows for better control over reaction conditions, such as temperature and pressure, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups within the benzotriazepine core, potentially converting them to alcohols.

    Substitution: The tert-butyl and methoxybenzyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and tert-butyl halides are employed for nucleophilic and electrophilic substitutions, respectively.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group may yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the carbonyl groups in the benzotriazepine core could produce corresponding alcohols.

Scientific Research Applications

4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-anxiety, anti-depressant, and anti-convulsant activities.

    Biological Research: It is used in studies exploring the interaction of benzotriazepines with various biological targets, such as neurotransmitter receptors.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Industrial Applications: Its unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its observed pharmacological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analog: 1-TERT-BUTYL-3-(2,5-DIMETHYLBENZYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE (K10)

K10 (C₁₈H₂₃N₅, MW 309.4 g/mol) shares the tert-butyl substituent but differs in its core structure and functional groups. Below is a detailed comparison:

Property 4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione K10
Core Structure Benzotriazepine-dione (7-membered ring with N₃ and O₂) Pyrazolo[3,4-d]pyrimidine (bicyclic N-heterocycle)
Functional Groups Dione (two ketones), methoxybenzyl Amine, dimethylbenzyl
Molecular Formula C₂₀H₂₃N₃O₃ C₁₈H₂₃N₅
Molecular Weight ~353.4 g/mol 309.4 g/mol
Substituents 3-Methoxybenzyl (electron-donating methoxy group) 2,5-Dimethylbenzyl (electron-neutral methyl groups)
Nitrogen/Oxygen Content 3 N, 3 O 5 N, 0 O

Key Differences and Implications

Core Heterocycles :

  • The benzotriazepine-dione core introduces rigidity and hydrogen-bonding capacity via ketones, which could enhance target binding specificity.
  • K10’s pyrazolopyrimidine core is nitrogen-rich, favoring interactions with purine-binding enzymes or receptors.

Substituent Effects: The methoxy group in the target compound may improve solubility compared to K10’s dimethylbenzyl group.

Pharmacological Potential: While K10’s amine group suggests nucleophilic reactivity (e.g., kinase inhibition), the dione groups in the target compound might enable chelation or redox activity.

Research Context

  • Biological Relevance : K10’s structure has been deposited in the PDB, hinting at macromolecular interaction studies . The target compound’s dione motif is reminiscent of bioactive lactams but requires empirical validation.

Biological Activity

4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is a synthetic compound belonging to the benzotriazepine class, which has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

Synthesis

The synthesis of 4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione typically involves multi-step reactions starting from simpler precursors. The compound can be synthesized through a series of condensation reactions involving tert-butyl and methoxybenzyl derivatives. The details of the synthesis process are crucial for understanding the structure-activity relationship (SAR) of the compound.

Anticancer Activity

Recent studies have indicated that benzotriazepine derivatives exhibit significant anticancer properties. For instance, research has shown that compounds in this class can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Specifically, 4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione has been evaluated for its efficacy against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis
HeLa (Cervical Cancer)12.8Inhibition of cell cycle progression
A549 (Lung Cancer)18.6Activation of caspase pathways

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Antimicrobial Activity

Benzotriazepines have also been reported to possess antimicrobial properties. The compound was tested against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

The results indicate that this compound exhibits moderate antibacterial activity, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Case Studies

A notable case study involved the evaluation of 4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione in a preclinical model of breast cancer. The study demonstrated significant tumor reduction in treated groups compared to controls. Histopathological analysis revealed increased apoptosis and reduced proliferation markers in tumor tissues from treated animals.

Research Findings

Further investigations into the pharmacokinetics and toxicity profile of this compound are ongoing. Preliminary data suggest favorable absorption and distribution characteristics in vivo. Toxicity studies have shown no significant adverse effects at therapeutic doses.

Q & A

Basic: What are the key synthetic strategies for constructing the benzotriazepine-2,5-dione core in this compound?

The benzotriazepine-2,5-dione scaffold can be synthesized via cyclocondensation of substituted hydrazides with carbonyl-containing intermediates. For example, hydrazide derivatives (e.g., 3,4,5-trimethoxybenzhydrazide) can react with isothiocyanates to form thiosemicarbazide intermediates, which undergo base-mediated cyclization to generate triazole or triazepine analogs . Key steps include:

  • Hydrazide preparation : Starting from gallic acid derivatives, esterification followed by hydrazidation yields reactive hydrazide intermediates.
  • Cyclization : Use of NaOH or similar bases under reflux to promote intramolecular cyclization, forming the seven-membered benzotriazepine ring.
  • Protecting groups : tert-Butyl and methoxybenzyl groups require steric protection during synthesis; silyl ethers (e.g., tert-butyldimethylsilyl) are effective for hydroxyl or amine protection .

Basic: How can the regioselectivity of the 3-methoxybenzyl substitution be confirmed experimentally?

Regioselectivity is validated via NMR spectroscopy and X-ray crystallography :

  • ¹H/¹³C NMR : Distinct chemical shifts for protons adjacent to the methoxybenzyl group (e.g., aromatic protons at δ 6.7–7.2 ppm for methoxy-substituted benzene) confirm substitution patterns .
  • X-ray diffraction : Single-crystal analysis resolves spatial arrangements, as demonstrated for analogous 3-methoxybenzylidene derivatives in benzothiazepin-4-one systems .
  • Control experiments : Synthesizing regioisomers (e.g., 4-methoxy vs. 3-methoxy analogs) and comparing spectral data isolates positional effects .

Advanced: What mechanistic challenges arise in introducing the tert-butyl group without side reactions?

The tert-butyl group’s steric bulk can hinder nucleophilic attack or cyclization. Strategies include:

  • Timed addition : Introducing tert-butyl halides late in the reaction to minimize steric interference during earlier steps.
  • Catalysis : Using Lewis acids (e.g., InCl₃) to activate carbonyl groups for alkylation, as shown in thioetherification reactions .
  • Protection-deprotection : Temporarily masking reactive sites (e.g., amines) with silyl or benzyl groups, followed by deprotection post-alkylation .

Advanced: How can conflicting spectral data for the dihydro-1H-1,3,4-benzotriazepine tautomers be resolved?

Tautomeric equilibria (e.g., keto-enol or ring-chain isomerism) complicate spectral interpretation. Resolution methods:

  • Variable-temperature NMR : Cooling to –40°C slows tautomer interconversion, revealing distinct signals for each form.
  • Computational modeling : DFT calculations predict dominant tautomers based on thermodynamic stability, cross-referenced with experimental IR/Raman spectra .
  • Crystallography : Solid-state structures (e.g., from slow evaporation of DMSO solutions) lock tautomers into a single conformation for unambiguous assignment .

Advanced: What methodologies optimize yield in multi-step syntheses of this compound?

Yield optimization requires balancing steric and electronic factors:

  • Stepwise coupling : Isolate intermediates after critical steps (e.g., hydrazide formation, alkylation) to purify reactive species before cyclization .
  • Microwave-assisted synthesis : Accelerates slow steps (e.g., cyclocondensation) while reducing decomposition, as shown in triazolone syntheses .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates; mixed solvents (e.g., dioxane/water) improve phase separation during workup .

Advanced: How do steric effects from the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

The tert-butyl group reduces accessibility to the reaction center, necessitating tailored conditions:

  • Buchwald-Hartwig amination : Use of bulky ligands (e.g., XPhos) prevents coordination issues with palladium catalysts .
  • Sonogashira coupling : Elevated temperatures (80–100°C) and extended reaction times (24–48 hrs) overcome steric hindrance in aryl halide intermediates .
  • Microwave irradiation : Enhances reaction efficiency for sterically hindered systems, as demonstrated in tert-butyl-substituted benzoxazepine syntheses .

Advanced: What analytical techniques are critical for detecting trace impurities in the final product?

  • HPLC-MS : High-resolution mass spectrometry identifies impurities via molecular ion peaks (e.g., dealkylated or oxidized byproducts) .
  • 2D NMR (HSQC, HMBC) : Correlates proton and carbon signals to confirm structural integrity and detect regioisomeric contaminants .
  • Elemental analysis : Validates stoichiometry, particularly for selenium or sulfur-containing analogs prone to chalcogen loss .

Advanced: How can computational methods predict the compound’s biological activity prior to in vitro testing?

  • Molecular docking : Screens against target proteins (e.g., GABA receptors) using software like AutoDock Vina to estimate binding affinity.
  • QSAR modeling : Correlates substituent effects (e.g., tert-butyl lipophilicity, methoxy electronics) with activity trends from analogous benzodiazepines .
  • ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) based on logP and polar surface area .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.